molecular formula C15H14O3 B160131 (R)-Benzyl 2-hydroxy-2-phenylacetate CAS No. 97415-09-3

(R)-Benzyl 2-hydroxy-2-phenylacetate

Cat. No. B160131
CAS RN: 97415-09-3
M. Wt: 242.27 g/mol
InChI Key: JFKWZVQEMSKSBU-CQSZACIVSA-N
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Description

Synthesis Analysis

The enantiopure isomers of a new muscarinic receptor antagonist, quinuclidin-3-yl 2- (cyclopent-1-enyl)-2-hydroxy-2-phenylacetate were synthesized by a practical stereoselective synthetic method, using pivaldehyde as steric hindrance agent from the chiral starting material, (S) or ®-mandelic acid .

Scientific Research Applications

Carbonylation Processes

  • Carbonylation of Benzyl Alcohol and Analogs : The carbonylation of benzyl alcohol and related compounds using palladium complexes and hydrogen iodide in aqueous systems is a significant process. This method is efficient for producing phenylacetic acid and other related acids, demonstrating the versatility of benzyl derivatives in chemical synthesis (Yong‐Shou Lin & A. Yamamoto, 1998).

  • Synthesis of Hydroxy-Phenylpropionic and Phenylacetic Acids : A study on the synthesis of (R)-2-hydroxy-2-phenylpropionic acid highlights the potential of benzyl derivatives in asymmetric syntheses. These processes are crucial for producing optically active compounds (T. D. Inch, R. V. Ley, & P. Rich, 1968).

Catalytic Reactions

  • Rhodium and Iridium Catalysis : Benzyl alcohols and bromides can be transformed into phenylacetic acids using rhodium and iridium complexes. This demonstrates the role of these metals in facilitating the transformation of benzyl derivatives (Chin Chong Shik, J. Jin, & Hong Seung-gweon, 1992).

  • Yeast-Mediated Reductions : Yeast strains like Saccharomyces cerevisiae can be utilized for the asymmetric reduction of keto esters and amides to produce optically active hydroxy esters and amides. This approach opens avenues for biosynthetic applications (B. Deol, D. Ridley, & G. Simpson, 1976).

Substituent Effects and Synthesis Methods

  • Substituent Effects on Hydrolysis : The influence of substituents on the hydrolysis rates of benzyl benzoates has been studied, providing insights into how different groups affect chemical reactivity (Y. Yukawa, Y. Tsuno, & M. Sawada, 1972).

  • Iron-Catalyzed Benzylation : Iron chloride hexahydrate catalyzes the benzylation of 1,3-dicarbonyl compounds, including the production of pharmacologically relevant compounds. This underscores the utility of iron in organic synthesis (Jette Kischel et al., 2007).

Novel Synthesis and Applications

  • Novel Synthesis Techniques : Innovative synthesis methods have been developed for derivatives like 2 R-benzyl-5 S-tert-butoxycarbonylamino-4 R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, an important compound in peptide research (A. Nadin et al., 2001).

  • Carbonylation of Benzyl Halides with CO2 : A novel method for the carboxylation of benzyl halides with CO2 under mild conditions has been developed, demonstrating an environmentally friendly approach to phenylacetic acid synthesis (Thierry León, A. Correa, & R. Martín, 2013).

properties

IUPAC Name

benzyl (2R)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKWZVQEMSKSBU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357490
Record name Benzyl (2R)-hydroxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 2-hydroxy-2-phenylacetate

CAS RN

97415-09-3
Record name Benzyl (2R)-hydroxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-hydroxybenzene acetica acid, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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